molecular formula C14H9ClF3N3O3 B4127191 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea

Cat. No.: B4127191
M. Wt: 359.69 g/mol
InChI Key: OEIVULKWCHGJDL-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Reduction: Conversion of the nitro group to an amino group, resulting in N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-aminophenyl)urea.

    Oxidation: Formation of oxidized aromatic compounds with additional functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a subject of interest in drug discovery.

    Medicine: Explored for its potential therapeutic applications. Its structural features are studied for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The trifluoromethyl and nitrophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Shares the trifluoromethyl and chloro substituents but differs in the presence of an imidodicarbonimidic diamide group.

    2-chloro-5-(trifluoromethyl)phenyl isocyanate: Contains the same trifluoromethyl and chloro groups but has an isocyanate functional group instead of a urea linkage.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-nitrophenyl)urea is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O3/c15-11-6-1-8(14(16,17)18)7-12(11)20-13(22)19-9-2-4-10(5-3-9)21(23)24/h1-7H,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVULKWCHGJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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